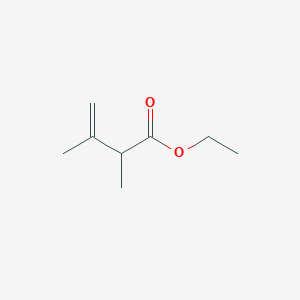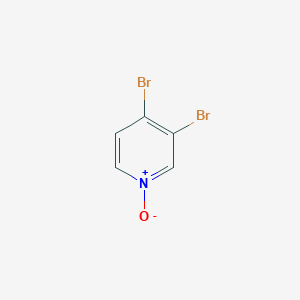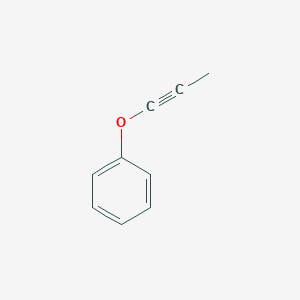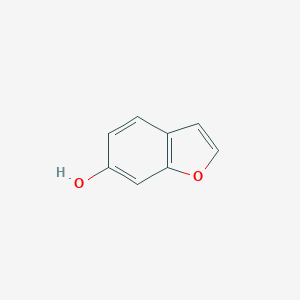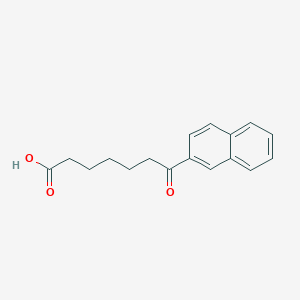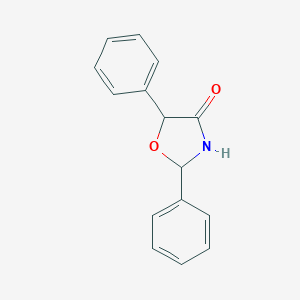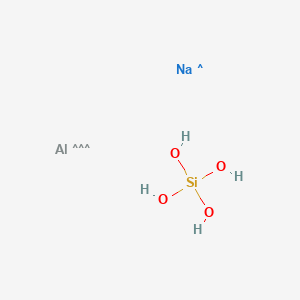
Aluminum;orthosilicic acid;sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum is a widely used metal that is present in many industrial and consumer products. Orthosilicic acid is a natural compound found in many plants and animals, and sodium is a common element found in salt. These three substances have been studied for their potential scientific research applications, including their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
Aluminum can interfere with the function of certain enzymes and proteins in the brain, leading to oxidative stress and inflammation. Orthosilicic acid can stimulate the production of collagen and other extracellular matrix proteins, which are important for maintaining healthy bone tissue. Sodium can regulate the balance of fluids and electrolytes in the body, which is essential for proper cellular function.
Biochemical and Physiological Effects:
Aluminum has been shown to increase the production of reactive oxygen species, which can damage cellular components such as DNA and proteins. Orthosilicic acid has been shown to improve bone mineral density and reduce the risk of osteoporosis. Sodium has been shown to regulate blood pressure and fluid balance in the body, which can affect overall cardiovascular health.
Advantages and Limitations for Lab Experiments
Aluminum, orthosilicic acid, and sodium have all been used in various lab experiments for their unique properties. Aluminum is a strong reducing agent and can be used in the synthesis of other compounds. Orthosilicic acid can be used to study the formation of collagen and other extracellular matrix proteins. Sodium can be used to study the effects of electrolyte balance on cellular function. However, these substances also have limitations, such as potential toxicity and the need for careful handling and disposal.
Future Directions
In the future, aluminum, orthosilicic acid, and sodium may continue to be studied for their potential roles in various scientific research applications. For example, aluminum may be further studied for its potential role in neurodegenerative diseases, and orthosilicic acid may be studied for its potential role in improving bone health. Sodium may also be studied for its potential role in regulating cellular metabolism and energy production.
Conclusion:
In conclusion, aluminum, orthosilicic acid, and sodium are three substances that have been studied for their potential scientific research applications. They each have unique properties and potential advantages and limitations for lab experiments. As research continues, these substances may continue to be studied for their potential roles in various scientific applications.
Synthesis Methods
Aluminum is typically produced through the Bayer process, which involves extracting alumina from bauxite ore. Orthosilicic acid can be obtained from natural sources such as diatomaceous earth or synthesized through the hydrolysis of tetraethyl orthosilicate. Sodium is commonly obtained through the electrolysis of sodium chloride.
Scientific Research Applications
Aluminum has been studied for its potential role in neurodegenerative diseases such as Alzheimer's disease. Research has shown that aluminum can accumulate in the brain and may contribute to the development of these diseases. Orthosilicic acid has been studied for its potential role in bone health, as it is a precursor to the formation of collagen, a key component of bone tissue. Sodium has been studied for its role in regulating blood pressure and fluid balance in the body.
properties
CAS RN |
12251-27-3 |
|---|---|
Product Name |
Aluminum;orthosilicic acid;sodium |
Molecular Formula |
AlH4NaO4Si |
Molecular Weight |
146.09 g/mol |
InChI |
InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H |
InChI Key |
SPPOVYALFLURKN-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O.[Na].[Al] |
Canonical SMILES |
O[Si](O)(O)O.[Na].[Al] |
synonyms |
nepheline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






